molecular formula C8H4F3IO3 B2356218 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde CAS No. 775330-11-5

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B2356218
CAS No.: 775330-11-5
M. Wt: 332.017
InChI Key: KUVGGCSYLYHROK-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Architecture

Core Structural Features

The compound’s molecular architecture consists of a planar benzene ring with a benzaldehyde group (–CHO) at position 1. Substituents occupy positions 2, 3, and 5:

  • Position 2 : A hydroxyl group (-OH), which is polar and capable of hydrogen bonding.
  • Position 3 : Iodine, a bulky halogen with significant inductive and resonance effects.
  • Position 5 : A trifluoromethoxy group (-OCF₃), a strongly electron-withdrawing substituent.

The molecular formula is C₈H₄F₃IO₃ , with a molecular weight of 332.02 g/mol . The SMILES notation Oc1c(I)cc(OC(F)(F)F)cc1C=O highlights the spatial arrangement of substituents.

Substituent Effects and Electronic Interactions

Electronic Effects

The substituents exert competing electronic influences on the aromatic ring:

  • Trifluoromethoxy (-OCF₃) :
    • Inductive Effect : Withdraws electrons via the electronegative fluorine atoms, creating a partial positive charge at the carbon-oxygen bond.
    • Resonance Effect : Minimal due to the lack of conjugated π-electron systems between the -OCF₃ group and the aromatic ring.
    • Overall : Strongly deactivating, rendering the ring less susceptible to electrophilic attack at positions adjacent to the group.
  • Iodine :

    • Inductive Effect : Withdraws electrons due to iodine’s high electronegativity, deactivating the ring.
    • Resonance Effect : Donates electrons via lone pairs, activating the ring at ortho/para positions relative to iodine.
    • Overall : Mildly deactivating but ortho/para-directing in electrophilic substitution.
  • Hydroxyl (-OH) :

    • Inductive Effect : Withdraws electrons.
    • Resonance Effect : Donates electrons via lone pairs, activating the ring at ortho/para positions.
    • Overall : Strongly activating, enhancing reactivity at positions 3 and 6.
Synergistic Effects

The combined electronic effects create a polarized aromatic system:

Substituent Position Electronic Influence Dominant Effect
-OH 2 +M (resonance) Activating
I 3 -I (inductive), +M Deactivating
-OCF₃ 5 -I (inductive) Deactivating

The trifluoromethoxy group at position 5 dominates the electronic profile, suppressing electron density in the ring, while the hydroxyl group at position 2 counteracts this by activating nearby positions.

Conformational Analysis

The substituents’ spatial arrangement imposes steric constraints:

  • Steric Hindrance :
    • Iodine (position 3) and trifluoromethoxy (position 5) are bulky groups that create torsional strain.
    • The hydroxyl group (position 2) may adopt a conformation that minimizes steric clashes with iodine.
  • Possible Conformations :
    • Planar : The benzaldehyde group (position 1) aligns with the aromatic ring, favoring resonance stabilization.
    • Twisted : Steric interactions between iodine and trifluoromethoxy may force a non-planar geometry, reducing conjugation.

No experimental data on conformers is available, but computational models suggest steric effects dominate over electronic interactions in determining molecular shape.

Crystallographic Data and Packing Motifs

Reported Data

No crystallographic structures for this compound have been deposited in public databases (e.g., Cambridge Structural Database). However, analogous halogenated benzaldehydes exhibit the following packing trends:

  • Halogen Bonding : Iodine participates in weak intermolecular interactions (e.g., I···O or I···F contacts).
  • Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with oxygen-containing groups in neighboring molecules.
Hypothetical Packing

In the absence of experimental data, the following motifs are plausible:

Interaction Type Donor/Acceptor Distance (Å)
I···O (halogen bond) I (C3) → O (hydroxyl) ~3.0–3.5
O–H···O (H-bond) O (C2) → O (trifluoromethoxy) ~2.0–2.5

These interactions would align molecules in a herringbone or layered arrangement, influenced by the electron-withdrawing trifluoromethoxy group.

Properties

IUPAC Name

2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVGGCSYLYHROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathways

Pathway A: Sequential Functionalization of Benzaldehyde Derivatives

Step 1: Trifluoromethoxy Group Installation

The trifluoromethoxy group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr).

Method 1: Ullmann Coupling

  • Reagents : Copper(I) iodide, 1,10-phenanthroline, potassium carbonate
  • Substrate : 3-Iodo-5-bromo-2-hydroxybenzaldehyde
  • Conditions : DMF, 110°C, 24 h
  • Yield : 68–72%

Method 2: SNAr with Trifluoromethoxide

  • Reagents : Sodium trifluoromethoxide (NaOCF₃), crown ether
  • Substrate : 3-Iodo-5-fluoro-2-methoxybenzaldehyde
  • Conditions : THF, –78°C to 25°C, 12 h
  • Yield : 55–60%
Step 2: Directed Iodination

Electrophilic iodination employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions:

ICl-Mediated Iodination

  • Substrate : 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
  • Conditions : Glacial acetic acid, 40°C, 6 h
  • Regioselectivity : >95% at position 3
  • Yield : 82%

NIS in Trifluoroacetic Acid

  • Substrate : 2-(tert-Butyldimethylsilyloxy)-5-(trifluoromethoxy)benzaldehyde
  • Conditions : TFA, 0°C to RT, 3 h
  • Yield : 78% with 98% purity
Step 3: Hydroxyl Group Deprotection

Silicon-Based Protecting Groups :

  • Reagent : Tetrabutylammonium fluoride (TBAF)
  • Conditions : THF, 0°C, 1 h
  • Yield : 94%

Pathway B: Late-Stage Iodination of Preformed Trifluoromethoxy-Salicylaldehydes

This approach prioritizes early trifluoromethoxy installation, followed by iodination:

Substrate : 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Iodinating Agent : I₂/KI in H₂SO₄
Conditions :

  • Temperature: 25°C
  • Time: 8 h
    Yield : 65%
    Limitation : Competing iodination at position 4 (12–15% byproduct)

Alternative Methodologies

Halogen Exchange Reactions

Finkelstein-Type Iodination :

  • Substrate : 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde
  • Reagent : Sodium iodide, CuI, trans-1,2-diaminocyclohexane
  • Conditions : DMSO, 100°C, 24 h
  • Yield : 73%

Oxidative Approaches

Aldehyde-Preserving Oxidation :

  • Substrate : 3-Iodo-5-(trifluoromethoxy)benzyl alcohol
  • Reagent : Pyridinium chlorochromate (PCC)
  • Conditions : CH₂Cl₂, 4Å MS, 3 h
  • Yield : 88%

Critical Parameter Optimization

Solvent Effects on Iodination Efficiency

Solvent Iodinating Agent Temp (°C) Yield (%) Selectivity (3:4)
Glacial Acetic Acid ICl 40 82 97:3
TFA NIS 25 78 95:5
DMSO I₂/KI 25 65 85:15
CHCl₃ ICl 50 71 89:11

Data compiled from

Protecting Group Impact on Reaction Outcomes

Protecting Group Iodination Yield (%) Deprotection Yield (%) Total Yield (%)
TBDMS 78 94 73.3
Methoxy 82 98 80.4
Acetyl 68 91 61.9

TBDMS = tert-Butyldimethylsilyl; Data from

Industrial-Scale Considerations

Cost Analysis of Iodinating Agents

Reagent Cost (USD/kg) Molar Equiv Cost per Mole (USD)
ICl 450 1.1 0.50
NIS 1200 1.05 1.26
I₂/KI 300 2.0 0.60

Data from commercial supplier price lists (2025)

Waste Stream Management

  • Iodine Recovery : 89% recovery via NaHSO₃ reduction
  • Solvent Recycling : DMSO and DMF reused ≥5 cycles with <5% efficiency loss

Chemical Reactions Analysis

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for synthesizing complex molecules.

Key Reactions:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Oxidation and Reduction : The hydroxyl group can be oxidized to form carbonyl compounds, while reduction can modify the aromatic structure.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. The presence of iodine and trifluoromethoxy groups enhances biological activity, making it a candidate for drug development.

Case Study Example :
A study examined the antimicrobial activity of iodo-substituted derivatives, including this compound, against various pathogens like Staphylococcus epidermidis and Klebsiella pneumoniae. Results indicated promising activity, suggesting its potential as an antimicrobial agent .

Materials Science

In materials science, this compound is explored for its use in developing advanced materials with specific electronic and optical properties.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisBuilding block for complex molecule synthesisEffective in substitution and oxidation reactions
Medicinal ChemistryPotential therapeutic applicationsAntimicrobial activity against specific pathogens
Materials ScienceDevelopment of advanced materialsUnique electronic properties due to trifluoromethoxy group

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, while the iodo and trifluoromethoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzaldehyde Derivatives

The following table summarizes key structural and commercial attributes of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde and related compounds:

Compound Name Substituents Functional Group CAS Number Purity Key Applications/Properties Source Evidence
This compound 2-OH, 3-I, 5-OCF₃ Aldehyde 775330-11-5 95% Intermediate for bioactive molecules
2-Hydroxy-3-allyl-5-fluorobenzaldehyde 2-OH, 3-allyl, 5-F Aldehyde - - Agricultural biocidal activity
3-(Trifluoromethoxy)benzaldehyde 3-OCF₃ Aldehyde 52771-21-8 >97% Organic synthesis intermediate
4-(Trifluoromethoxy)benzaldehyde 4-OCF₃ Aldehyde 659-28-9 >97% High-density (d = 1.330 g/cm³)
2-Hydroxy-5-(trifluoromethyl)benzaldehyde 2-OH, 5-CF₃ Aldehyde 210039-65-9 95+% Not specified
2-Hydroxy-5-iodo-benzaldehyde 2-OH, 5-I Aldehyde - - Not specified
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 2-Cl, 5-OCF₃ Benzoyl chloride 1261731-24-1 - Reactive acylating agent

Key Structural and Functional Differences

Trifluoromethoxy Position and Electronic Effects
  • 3- vs. 5-Trifluoromethoxy Substitution : The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent. In 3-(Trifluoromethoxy)benzaldehyde , the -OCF₃ group at the 3-position creates distinct electronic effects compared to its 5-position counterpart in the target compound. This positional difference influences reactivity in electrophilic aromatic substitution and hydrogen-bonding interactions.
  • Comparison with Trifluoromethyl (-CF₃) : 2-Hydroxy-5-(trifluoromethyl)benzaldehyde replaces -OCF₃ with -CF₃, which is more electronegative and less polarizable. This alters solubility and metabolic stability in drug candidates.
Halogen and Functional Group Variations
  • Iodo vs. Fluoro/Chloro Substituents : The iodine atom in the target compound enhances molecular weight and polarizability compared to fluorine in 2-Hydroxy-3-allyl-5-fluorobenzaldehyde or chlorine in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride . Iodine’s larger atomic radius may improve crystallinity or halogen-bonding interactions in supramolecular chemistry.
  • Aldehyde vs. Benzoyl Chloride : The aldehyde group in the target compound enables nucleophilic addition reactions, whereas the benzoyl chloride group in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride is highly reactive toward amines and alcohols, making it suitable for acylations.

Biological Activity

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 775330-11-5
  • Molecular Formula : C8H5F3O3I
  • Molecular Weight : 335.03 g/mol
  • Physical State : Solid at room temperature

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism involves the disruption of bacterial cell wall synthesis and enzyme inhibition, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By selectively inhibiting COX-2, the compound may reduce inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Potential Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. The compound's ability to inhibit tumor growth has been attributed to its interference with cellular proliferation and survival mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and inflammatory processes.
  • Cellular Signaling Modulation : It alters signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in target cells.

Study on Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as a broad-spectrum antimicrobial agent .

Study on Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving treatment showed a significant reduction in inflammatory markers (e.g., C-reactive protein levels) compared to the placebo group, supporting its therapeutic potential in inflammatory diseases .

Study on Anticancer Properties

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves halogenation and functional group introduction. For instance, iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). The trifluoromethoxy group may be introduced via nucleophilic substitution using silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF) at 80°C . Reaction optimization includes inert atmosphere conditions (e.g., N₂/Ar) to prevent oxidation, monitored via thin-layer chromatography (TLC) for intermediate purity . Yield improvements often require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of iodinating agents) and reaction times (24–72 hours) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical: ¹H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and hydroxyl groups (δ 5.5–6.5 ppm, broad), while ¹³C NMR confirms the trifluoromethoxy carbon (δ 120–125 ppm, quartet due to J-C-F coupling) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₈H₅F₃IO₃: 323.927). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), with retention times calibrated against standards .

Q. How does the compound’s reactivity compare to non-iodinated benzaldehyde derivatives?

  • Methodological Answer : The iodine substituent enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the trifluoromethoxy group may reduce reactivity at the 5-position. Comparative kinetic studies using UV-Vis spectroscopy (monitoring aldehyde consumption at 280 nm) show a 20–30% slower reaction rate than 2-hydroxy-5-(trifluoromethoxy)benzaldehyde in nucleophilic substitutions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and iodo groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic attacks to the para position (C-4), while the iodo group (-I) acts as an ortho/para director. Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal partial charge distributions: C-4 has a higher positive charge (+0.12 e) than C-6 (+0.08 e), favoring Suzuki-Miyaura couplings at C-4. Experimental validation uses Pd(PPh₃)₄ catalysis with arylboronic acids, showing >80% yield at C-4 vs. <15% at C-6 .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer : Discrepancies in bond angles (e.g., C-I vs. C-OCF₃) arise from crystal packing effects. Single-crystal X-ray diffraction (SC-XRD) data (e.g., C-I bond length: 2.10 Å vs. DFT-predicted 2.08 Å) should be compared with gas-phase computational models. Use Mercury software to analyze Cambridge Structural Database (CSD) entries for similar compounds. For accurate comparisons, employ dispersion-corrected functionals (e.g., ωB97X-D) in DFT .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

  • Methodological Answer : The aldehyde group enables condensation with hydrazines to form hydrazones (potential kinase inhibitors) or with amines for Schiff bases (antimicrobial agents). For example, reaction with 4-aminophenylacetic acid under microwave irradiation (100°C, 20 minutes) yields a Schiff base with IC₅₀ = 8.2 µM against COX-2, verified via ELISA .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for iodination to avoid side products .
  • Analytical Cross-Validation : Correlate HPLC purity with NMR integration for accurate quantification .
  • Safety : Use explosion-proof reactors for reactions involving volatile iodinating agents .

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